

Application Notes and Protocols: Butyrolactone I in Combination Therapy

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Compound of Interest							
Compound Name:	Butyrolactone 3						
Cat. No.:	B1676240	Get Quote					

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrolactone I is a naturally derived small molecule that has garnered significant interest in cancer research due to its potent and selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2.[1] These kinases are critical regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers. By inhibiting CDK1 and CDK2, Butyrolactone I effectively induces cell cycle arrest, primarily at the G1/S and G2/M phases, and can trigger apoptosis (programmed cell death) in various cancer cell lines.[1][2]

The rationale for utilizing Butyrolactone I in combination with other anticancer agents stems from the multifaceted nature of cancer. Tumors often develop resistance to single-agent therapies through various mechanisms. Combination therapy, which targets distinct but complementary cellular pathways, can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity by allowing for lower doses of individual agents. These application notes provide a summary of the effects of Butyrolactone I in combination with other drugs, detailed protocols for key experimental assays, and visualizations of the implicated signaling pathways.

Data Presentation: Efficacy of Butyrolactone I Combination Therapies



The following tables summarize the quantitative data from studies investigating Butyrolactone I in combination with other therapeutic agents.

Combin ation Agent	Cancer Type/Ce II Line	Paramet er	Butyrol actone I	Combin ation Agent	Combin ation	Outcom e	Referen ce
TNF-α (1-100 ng/ml)	Murine Fibrosarc oma (L929)	Apoptosi s (%)	Not specified	24%	57%	Synergist ic	[3]
TNF-α (1-100 ng/ml)	Human Cervical Cancer (HeLa S3)	Apoptosi s (%)	Not specified	17%	93%	Synergist ic	[3]
TNF-α (1-100 ng/ml)	Murine Myeloid Leukemi a (WEHI)	Apoptosi s (%)	Not specified	32%	51%	Synergist ic	[3]
Doxorubi cin (3 µg/ml)	Human Colorecta I Carcinom a (DLD1)	Apoptosi s (%)	Not specified	~40%	Blocked	Antagoni stic	[1]
Cisplatin	Human Lung Cancer (PC-9, PC-14)	Cytotoxic ity	IC50 ~50 μg/ml	Not specified	Reduced	Antagoni stic	[2]

Note: Specific IC50 values for Butyrolactone I in combination with doxorubicin and cisplatin, as well as detailed cell cycle analysis data for combination therapies, were not available in the reviewed literature. The provided IC50 for Butyrolactone I with cisplatin is for Butyrolactone I as a single agent.



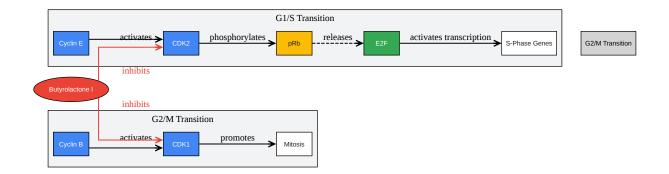
Signaling Pathways

Butyrolactone I, in combination with other agents, can modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis.

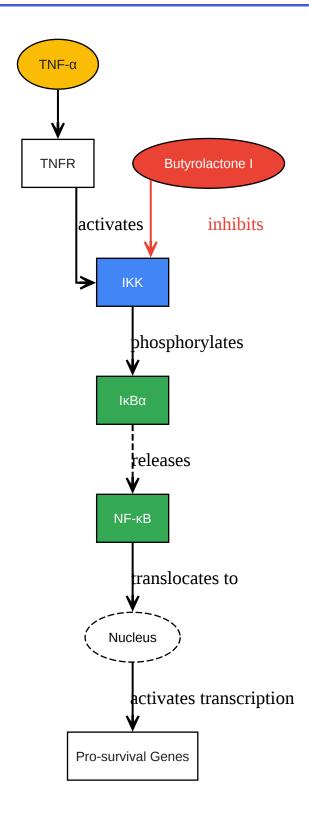
Cell Cycle Regulation by Butyrolactone I

Butyrolactone I primarily exerts its effect by inhibiting CDK1 and CDK2, which are essential for progression through the G1/S and G2/M checkpoints of the cell cycle. This inhibition leads to cell cycle arrest.

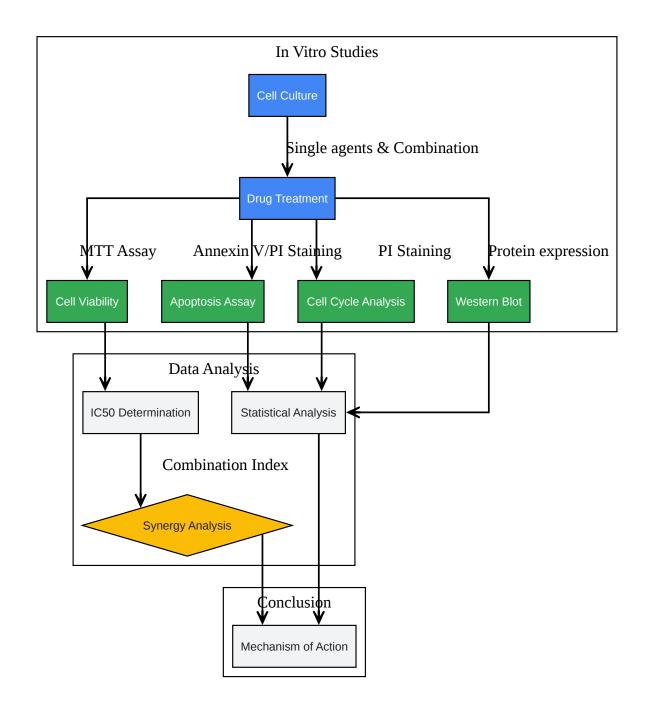












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